

Application Note: Spectrophotometric Assay for Lipase Activity using p-Nitrophenyl Palmitate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *para-Nitrophenyl*

Cat. No.: *B135317*

[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction

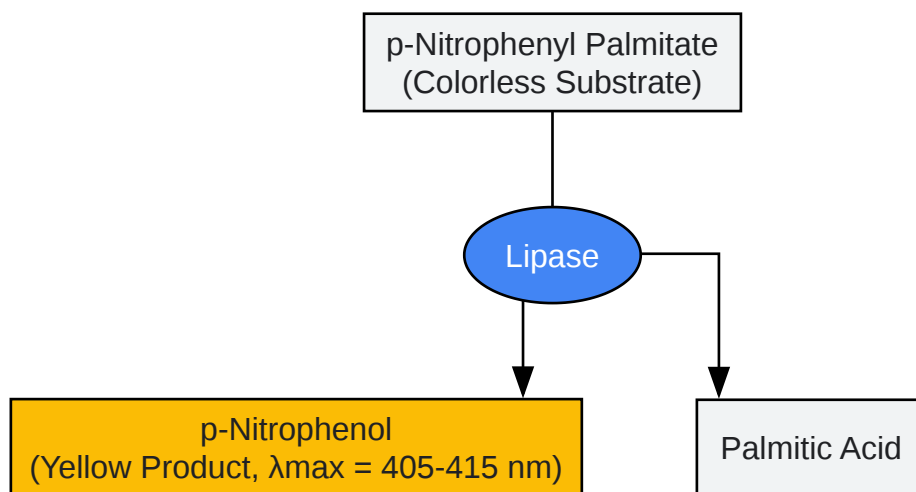
Lipases (triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a crucial class of enzymes that catalyze the hydrolysis of triglycerides into fatty acids and glycerol. Their activity is vital in various biological processes and they are widely used in the food, detergent, and pharmaceutical industries[1]. The selection of an appropriate substrate is critical for accurately measuring lipase activity. While short-chain esters can be hydrolyzed by both lipases and esterases, long-chain fatty acid esters like p-nitrophenyl palmitate (pNPP) are more specific substrates for true lipases[2][3].

This application note details a robust and reproducible colorimetric assay for determining lipase activity using pNPP. The assay is based on the enzymatic hydrolysis of pNPP, which releases p-nitrophenol (pNP), a chromogenic product. The rate of pNP formation, which is proportional to lipase activity, can be continuously monitored by measuring the increase in absorbance at 405-415 nm[2][4]. This method is adaptable for high-throughput screening in 96-well plates, making it highly suitable for enzyme characterization and inhibitor screening in drug development.

Principle of the Assay

The lipase-catalyzed hydrolysis of the colorless substrate p-nitrophenyl palmitate (pNPP) yields palmitic acid and the yellow-colored product, p-nitrophenol (pNP). The amount of pNP released

is quantified spectrophotometrically at 405-415 nm. The reaction rate is directly proportional to the lipase activity under the specified assay conditions.



[Click to download full resolution via product page](#)

Figure 1: Enzymatic reaction principle.

Experimental Protocols

This protocol is optimized for a 96-well microplate format but can be adapted for single cuvette-based measurements.

I. Required Materials and Reagents

- Equipment:
 - Microplate reader capable of measuring absorbance at 405-415 nm[2]
 - Incubator or temperature-controlled plate reader (37°C)
 - 96-well, clear, flat-bottomed microplates[2][5]
 - Multichannel pipette and standard laboratory pipettes
 - Vortex mixer
 - Analytical balance

- Chemicals:
 - Porcine Pancreatic Lipase (or other lipase source)
 - p-Nitrophenyl palmitate (pNPP)[3]
 - Isopropanol (2-Propanol)
 - Tris-HCl or Sodium Phosphate buffer[2]
 - Sodium deoxycholate (SDC) or Triton X-100 (emulsifiers)[2]
 - Sodium chloride (NaCl) (optional)
 - Calcium chloride (CaCl₂) (optional)
 - Dimethyl sulfoxide (DMSO) (for inhibitor studies)
 - Orlistat (positive control inhibitor)

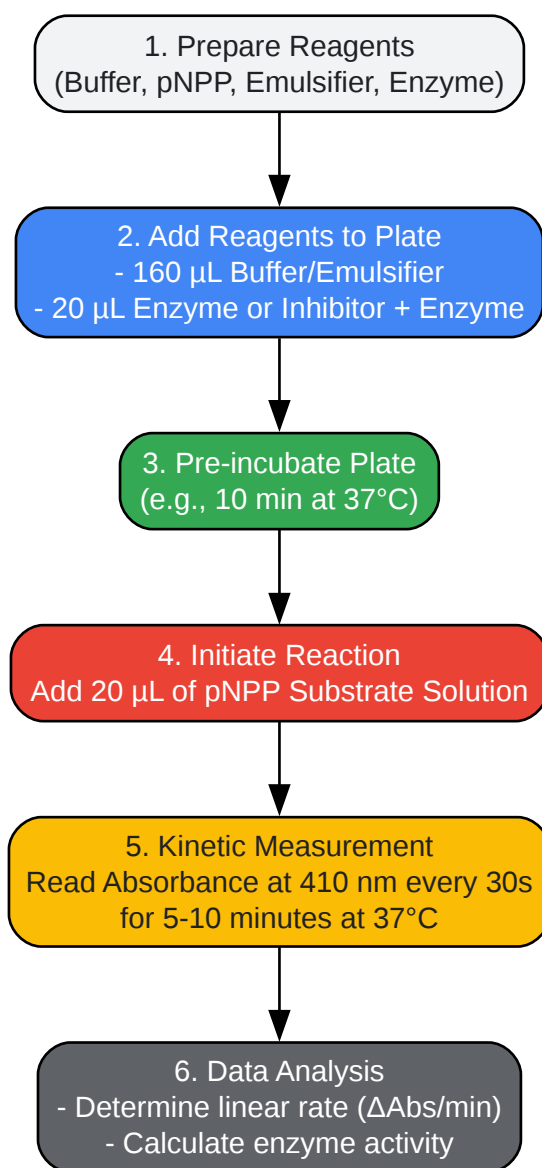
II. Preparation of Solutions

Proper preparation of the substrate solution is critical due to the poor water solubility of pNPP. Emulsifiers are necessary to create a stable substrate emulsion and prevent turbidity caused by the released fatty acids[2].

Reagent / Solution	Preparation Instructions	Storage
50 mM Tris-HCl Buffer (pH 8.0)	Dissolve 0.6057 g of Tris base in 80 mL of deionized water. Adjust pH to 8.0 with HCl. Bring the final volume to 100 mL.	4°C
pNPP Stock Solution (20 mM)	Dissolve 75.5 mg of pNPP in 10 mL of isopropanol. Gentle warming may be required. This solution should be prepared fresh.	Room Temp.
Substrate Emulsion	For 10 mL: Mix 9.0 mL of 50 mM Tris-HCl (pH 8.0) containing 5.5 mM Sodium Deoxycholate with 1.0 mL of 20 mM pNPP stock solution. Vortex vigorously to create a uniform emulsion. The final pNPP concentration in the reaction will be lower.	Prepare fresh daily.
Lipase Stock Solution	Prepare a 1.0 mg/mL stock solution of lipase in cold Tris-HCl buffer. For storage, add 10% (v/v) glycerol and store at -20°C. [2]	-20°C
Enzyme Working Solution	Dilute the Lipase Stock Solution with 50 mM Tris-HCl buffer to the desired concentration just before use.	Use immediately.
Inhibitor Stock Solution	Dissolve inhibitor (e.g., Orlistat) in DMSO to create a concentrated stock (e.g., 10 mM).	-20°C

III. Assay Procedure (96-Well Plate)

The following workflow outlines the steps for performing the lipase activity assay.



[Click to download full resolution via product page](#)

Figure 2: High-level experimental workflow.

- Plate Setup:
 - Test Wells: Add enzyme solution.

- Blank/Control Wells: Add buffer instead of the enzyme solution to measure the rate of spontaneous substrate hydrolysis.
- Inhibitor Wells: Add inhibitor solution and enzyme.
- Reagent Addition:
 - To each well of a 96-well plate, add 160 μL of the pre-warmed (37°C) 50 mM Tris-HCl buffer (pH 8.0) containing the emulsifier.
 - Add 20 μL of the enzyme working solution (or buffer for blank wells). For inhibitor screening, add 10 μL of inhibitor solution and 10 μL of enzyme solution. The total volume should be 180 μL .
- Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes. This step is crucial for inhibitor studies to allow interaction with the enzyme[6].
- Initiate Reaction: Start the enzymatic reaction by adding 20 μL of the freshly prepared pNPP substrate emulsion to all wells, bringing the total reaction volume to 200 μL [2][5].
- Spectrophotometric Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C . Measure the absorbance at 410 nm every 30 seconds for 5 to 10 minutes[2].

Data Presentation and Analysis

I. Calculation of Lipase Activity

The rate of the reaction is determined from the linear portion of the absorbance vs. time curve.

- Calculate the Rate of Reaction ($\Delta\text{Abs}/\text{min}$):
 - Plot Absorbance (410 nm) vs. Time (minutes).
 - Determine the slope of the linear portion of the curve for both the test sample and the blank.
 - Correct the sample rate by subtracting the blank rate: $\Delta\text{Abs_corrected}/\text{min} = \Delta\text{Abs_sample}/\text{min} - \Delta\text{Abs_blank}/\text{min}$.

- Calculate Enzyme Activity:
 - Use the Beer-Lambert law to calculate the activity in Units/mL. One unit (U) is defined as the amount of enzyme that releases 1 μmol of p-nitrophenol per minute under the specified assay conditions[1][7].

Formula: Activity (U/mL) = $(\Delta\text{Abs_corrected}/\text{min} * V_{\text{total}}) / (\epsilon * l * V_{\text{enzyme}})$

Where:

- $\Delta\text{Abs_corrected}/\text{min}$: The rate of absorbance increase per minute.
- V_{total} : Total reaction volume in mL (e.g., 0.2 mL).
- ϵ : Molar extinction coefficient of p-nitrophenol. A typical value is $\sim 15,000 \text{ M}^{-1}\text{cm}^{-1}$ at pH 8.0, but should be determined empirically under the exact assay conditions.
- l : Path length in cm. For a 96-well plate, this depends on the volume and plate type; it can be calculated or provided by the instrument manufacturer. For a 200 μL volume, it is often $\sim 0.5\text{-}0.6$ cm. For cuvettes, it is typically 1 cm.
- V_{enzyme} : Volume of the enzyme solution added in mL (e.g., 0.02 mL).

II. Summary of Quantitative Data

The following table summarizes typical conditions and parameters for the pNPP lipase assay, compiled from various protocols.

Parameter	Recommended Value / Range	Notes / Reference
Substrate	p-Nitrophenyl Palmitate (pNPP)	Specific for true lipases over esterases.[2]
Buffer System	50 mM Sodium Phosphate or Tris-HCl	Tris-HCl (pH 9.0) and Sodium Phosphate (pH 8.0) show high activity.[2][8]
pH	7.5 - 9.0	Optimal activity is often observed between pH 8.0 and 9.0.[2] High pH (>9.0) can cause spontaneous substrate hydrolysis.[8]
Temperature	25°C - 45°C	37°C is commonly used for enzymes from mammalian sources.[5][9]
pNPP Concentration	200 µM - 1.5 mM	Final concentration in the assay.[1][2]
Emulsifier	5 mM Sodium Deoxycholate (SDC) or 0.2-0.5% Triton X-100	SDC was found to maintain homogeneity and enhance lipase activity.[2] Triton X-100 is also widely used.[7][10]
Co-solvents	Isopropanol, Acetonitrile	Used to dissolve pNPP stock. Final concentration should be low.[1]
Additives (Optional)	5 mM NaCl, 1 mM CaCl ₂	Can enhance the rate of hydrolysis for some lipases.[2]
Wavelength (λ)	405 - 415 nm	Corresponds to the absorbance maximum of the p-nitrophenolate ion.[2]
Reaction Stop Method	Chilled Ethanol:Acetone (1:1) or SDS/EDTA	For single time-point assays, these can be used to stop the reaction.[3]

III. Assay Considerations and Troubleshooting

- **Turbidity:** The primary challenge in this assay is the insolubility of the pNPP substrate and the palmitic acid product.[2][10] Using an effective emulsifier like sodium deoxycholate or Triton X-100 is essential to maintain a clear reaction mixture for accurate spectrophotometric readings.[2]
- **Organic Solvents:** When screening inhibitors dissolved in solvents like DMSO, ensure the final solvent concentration is consistent across all wells and does not exceed a level that inhibits the enzyme (typically <5%). Porcine pancreatic lipase has been shown to tolerate co-solvents like DMSO, EtOH, and MeOH up to 30% (v/v) in some cases.[2]
- **Linear Range:** Ensure that the rate of reaction is measured within the linear range of both the enzyme concentration and the substrate conversion. If the absorbance increases too rapidly, dilute the enzyme sample.
- **Spontaneous Hydrolysis:** At pH values above 9.0, pNPP can undergo spontaneous hydrolysis, leading to a high background signal. Always include a no-enzyme blank to correct for this.[8]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

1. Characterization of a lipase from a newly isolated *Pseudomonas* sp - PMC [pmc.ncbi.nlm.nih.gov]
2. tandfonline.com [tandfonline.com]
3. nopr.niscpr.res.in [nopr.niscpr.res.in]
4. researchgate.net [researchgate.net]
5. researchgate.net [researchgate.net]
6. jmp.huemed-univ.edu.vn [jmp.huemed-univ.edu.vn]

- 7. 3.3. Lipase Activity Assay [bio-protocol.org]
- 8. tandfonline.com [tandfonline.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. scribd.com [scribd.com]
- To cite this document: BenchChem. [Application Note: Spectrophotometric Assay for Lipase Activity using p-Nitrophenyl Palmitate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b135317#using-p-nitrophenyl-palmitate-for-lipase-activity-assay]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com